(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Overview
Description
GW 311616A is a potent and selective inhibitor of neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins. This compound has garnered significant interest due to its potential therapeutic applications, particularly in inflammatory diseases where neutrophil elastase plays a critical role .
Mechanism of Action
Target of Action
GW311616 hydrochloride is a potent, orally bioavailable, long duration and selective inhibitor of human neutrophil elastase (HNE) . The primary target of GW311616 hydrochloride is HNE, a serine protease that plays a crucial role in the immune response .
Mode of Action
GW311616 hydrochloride interacts with HNE by binding to it, thereby inhibiting its activity . The compound has an IC50 value of 22 nM and a Ki value of 0.31 nM, indicating its high affinity and potency in inhibiting HNE .
Pharmacokinetics
GW311616 hydrochloride is orally bioavailable and has a long duration of action . In vivo studies have shown that oral administration of GW311616 hydrochloride (2 mg/kg) rapidly abolishes the circulation of HNE in dogs, with >90% inhibition maintained for 4 days . This prolonged effect is independent of the penetration of neutrophils in bone marrow by orally administered GW311616 . The compound has a moderate terminal elimination half-life (t1/2) of 1.1 hours and 1.5 hours for dogs and rats, respectively .
Result of Action
The primary molecular effect of GW311616 hydrochloride is the inhibition of HNE activity . This results in a decrease in the proteolytic activity of HNE, which can have various cellular effects depending on the context. For instance, in vitro studies have shown that GW311616 hydrochloride can suppress NE activity in U937 and K562 cell lines . It can also inhibit proliferation and induce apoptosis in leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW 311616A involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of GW 311616A follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GW 311616A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to convert specific functional groups to their reduced forms, which may be necessary for certain applications.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability .
Scientific Research Applications
GW 311616A has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding the role of neutrophil elastase in cellular processes and inflammation.
Medicine: Investigated for its potential in treating inflammatory diseases, such as chronic obstructive pulmonary disease and cystic fibrosis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor, but with different pharmacokinetic properties.
Alvelestat: Similar in function but varies in its selectivity and potency.
AZD9668: A newer inhibitor with distinct molecular targets and pathways.
Uniqueness
GW 311616A stands out due to its high selectivity and potency for neutrophil elastase, with minimal off-target effects on other serine proteases. This makes it particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZUKYPBPXODT-OFTZGUNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197890-44-1 | |
Record name | GW-311616A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197890441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW311616A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-311616A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171SKM32U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.